molecular formula C17H14N2O3 B257300 methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate

methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate

Cat. No. B257300
M. Wt: 294.3 g/mol
InChI Key: TUNOODQSKKFMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This molecule belongs to the class of quinazolinone derivatives, which have shown promising results in various biological and medicinal fields.

Mechanism of Action

The mechanism of action of methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate involves the modulation of various cellular pathways. It interacts with specific molecular targets such as enzymes, receptors, and signaling molecules, leading to the following effects:
1. Inhibition of cell cycle progression: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate induces cell cycle arrest at the G2/M phase by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclin B1.
2. Induction of apoptosis: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate activates the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2.
3. Modulation of oxidative stress: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate reduces the production of ROS and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has been found to have various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate protects neuronal cells from oxidative stress-induced damage by reducing the production of ROS and enhancing the activity of antioxidant enzymes.
3. Anti-inflammatory: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α.

Advantages and Limitations for Lab Experiments

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has several advantages and limitations for lab experiments, including:
Advantages:
1. High purity: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate can be synthesized with high purity using standard laboratory techniques.
2. Versatile: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate can be used in various biological and medicinal assays due to its diverse pharmacological effects.
3. Low toxicity: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has low toxicity and is considered safe for use in lab experiments.
Limitations:
1. Limited solubility: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has limited solubility in water, which can limit its use in some assays.
2. High cost: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate can be expensive to synthesize, which can limit its availability for some researchers.
3. Limited stability: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate can be unstable under certain conditions, which can affect its efficacy in some assays.

Future Directions

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has several potential future directions for research, including:
1. Drug development: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate can be further developed into a potential drug candidate for cancer, neurodegenerative, and inflammatory diseases.
2. Structure-activity relationship (SAR) studies: SAR studies can be conducted to identify the key structural features of methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate that contribute to its pharmacological effects.
3. Mechanistic studies: Further mechanistic studies can be conducted to elucidate the molecular targets and signaling pathways involved in the pharmacological effects of methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate.
4. Formulation development: Formulation development can be conducted to improve the solubility, stability, and bioavailability of methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate for use in various assays and potential drug development.

Synthesis Methods

The synthesis of methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate involves the reaction of 2-amino-4-methylquinazoline-3-one with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction takes place in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has been studied for its potential applications in various scientific research fields. It has shown promising results in the following areas:
1. Cancer Research: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has been found to exhibit antitumor activity against various cancer cell lines. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. It reduces the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
3. Anti-inflammatory: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

properties

IUPAC Name

methyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-18-15-6-4-3-5-14(15)16(20)19(11)13-9-7-12(8-10-13)17(21)22-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNOODQSKKFMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218834
Record name Methyl 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate

CAS RN

35218-84-9
Record name Methyl 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35218-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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